3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide
Description
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(2-methylpentyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-4-9(2)7-11-10-5-6-14(12,13)8-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
WMQXFFUYUQALJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with 2-methylpentylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetone, and may require the use of catalysts or specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development
- The compound has been studied for its ability to modulate various biological pathways. It shows promise as a potential scaffold for developing new pharmaceuticals targeting specific enzymes or receptors.
- Case Study : Research indicates that compounds similar to 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide can inhibit certain kinase activities, which are crucial in cancer therapy and other diseases .
-
Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Case Study : In vitro tests demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential use in treating bacterial infections .
Chemical Synthesis
3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions.
- Synthesis Pathway :
- The compound can be synthesized through nucleophilic substitution reactions or cyclization processes involving thiol and amine derivatives.
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | Thiol + Amine | 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide |
| Cyclization | Dicarbonyl Compound + Thiol | Heterocyclic Compounds |
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing polymers and coatings with enhanced performance characteristics.
- Potential Applications :
- Coatings : Due to its chemical stability and resistance to degradation, it can be used in protective coatings for metals and plastics.
- Polymer Additives : It may serve as an additive to improve the mechanical properties of polymer materials.
Toxicological Studies
Understanding the safety profile of 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide is crucial for its application in pharmaceuticals and materials.
- Toxicity Assessment : Studies are ongoing to evaluate the compound's toxicity levels and environmental impact.
Mechanism of Action
The mechanism of action of 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structure differentiates it from related sulfolane derivatives through its amino substituent. Key structural analogs include:
Key Insight: The 2-methylpentylamino group in the target compound likely improves membrane permeability compared to sulfolane, while its steric bulk may reduce reactivity relative to smaller substituents like phenyl or chlorophenyl groups.
Physicochemical Properties
Key Insight: The amino and alkyl groups increase lipophilicity, making the target compound less water-soluble than sulfolane but more bioavailable than phenyl-substituted analogs.
Biological Activity
3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and relevant case studies.
- Molecular Formula : C₉H₁₅NOS₂
- Molecular Weight : 189.35 g/mol
- IUPAC Name : 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide
The biological activity of 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tetrahydrothiophene ring contributes to its ability to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.
Antimicrobial Activity
Research has indicated that compounds similar to 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiproliferative Effects
In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines. A notable study indicated that derivatives with similar structures could inhibit cell growth in human cancer cell lines such as HeLa and A549 . The mechanism involves interference with cellular pathways that regulate proliferation.
Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of thiophene derivatives found that certain structural modifications enhanced their efficacy against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with alkylamine substitutions, suggesting that the presence of a branched alkyl chain like in 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide could enhance activity .
Study 2: Anticancer Potential
In another research effort, a series of tetrahydrothiophene derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the nitrogen position significantly influenced antiproliferative activity. Compounds similar to 3-((2-Methylpentyl)amino)tetrahydrothiophene 1,1-dioxide showed IC50 values indicating potent inhibition of cell viability in vitro .
Data Summary
Q & A
Q. How can computational modeling enhance understanding of structure-function relationships?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets (e.g., viral polymerases), while molecular dynamics simulations assess stability of ligand-receptor complexes. QSAR models optimize substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
